1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene
Description
Significance of Organofluorine Compounds in Advanced Organic Synthesis
Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have become indispensable in modern chemical research. numberanalytics.comchinesechemsoc.org Their unique properties, which are conferred by the fluorine atom, have led to their widespread use in a variety of applications, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comchinesechemsoc.org The introduction of fluorine into a molecule can significantly influence its physical, chemical, and biological characteristics. numberanalytics.com For instance, approximately 25% of all pharmaceuticals currently on the market contain at least one fluorine atom, a testament to the element's importance in drug design. researchgate.net
The significance of organofluorine chemistry is underscored by its contribution to the development of new and improved products. In the pharmaceutical industry, fluorinated compounds often exhibit enhanced metabolic stability, increased bioavailability, and improved binding affinity to target proteins. researchgate.nettandfonline.com In the agrochemical sector, fluorinated pesticides and herbicides can show greater efficacy and stability. numberanalytics.com Furthermore, the unique properties of fluorinated polymers, such as high thermal stability and chemical resistance, make them valuable in materials science. numberanalytics.com
Strategic Impact of Fluorine Substitution on Molecular Architecture and Reactivity
The introduction of fluorine can alter a molecule's pKa, dipole moment, and chemical reactivity. tandfonline.com For example, the substitution of fluorine can lower the basicity of nearby functional groups, which can improve a drug's ability to permeate cell membranes and thus enhance its bioavailability. tandfonline.com Moreover, fluorine substitution can influence the conformation of a molecule through steric and electronic effects, which can in turn affect its binding affinity to a biological target. researchgate.net The ability of fluorine to modulate lipophilicity is another key factor; while monofluorination of an alkyl group can decrease lipophilicity, aromatic fluorination generally increases it. sci-hub.st This modulation is a critical tool in drug design for optimizing a compound's pharmacokinetic profile. nih.govencyclopedia.pub
Relevance of Enol Ethers and Methoxybenzene Moieties in Synthetic Methodologies
Enol ethers are a class of organic compounds characterized by an alkene with an alkoxy substituent. wikipedia.org They are electron-rich alkenes, which makes them highly susceptible to attack by electrophiles. wikipedia.org This reactivity makes them valuable intermediates in a wide range of organic transformations, including cycloadditions and polymerizations. wikipedia.orgelsevierpure.com The synthesis of enol ethers can be achieved through various methods, such as the Wittig reaction, elimination reactions, and the isomerization of allyl ethers. elsevierpure.comorganic-chemistry.org In the context of complex molecule synthesis, enol ethers can serve as precursors to ketones and aldehydes or participate in reactions that form new carbon-carbon bonds. acs.org
The methoxybenzene moiety, also known as anisole (B1667542), is another important functional group in organic synthesis. chemicalbook.compsiberg.comvinatiorganics.comwikipedia.org The methoxy (B1213986) group is an ortho-, para-directing group in electrophilic aromatic substitution reactions, meaning it activates these positions on the benzene (B151609) ring towards substitution. wikipedia.org This directing effect is crucial for controlling the regioselectivity of reactions. Anisole and its derivatives are widely used as intermediates in the synthesis of pharmaceuticals, fragrances, and agrochemicals. psiberg.comvinatiorganics.comvinatiorganics.com The methoxy group can also be cleaved to reveal a phenol, providing another layer of synthetic versatility. wikipedia.org
Overview of Complex Fluorinated Aromatic Alkene Derivatives in Contemporary Chemical Research
Complex fluorinated aromatic alkene derivatives represent a class of molecules that combine the unique properties of organofluorine compounds with the structural features of aromatic systems and the reactivity of alkenes. The synthesis of these compounds, particularly with control over stereochemistry, is an active area of research. numberanalytics.comnih.gov The development of new synthetic methods for the preparation of these derivatives is driven by their potential applications in various fields.
Recent advancements in this area include the development of streamlined synthetic protocols that utilize readily available starting materials and mild reaction conditions. nih.gov These methods often focus on addressing the challenges of stereoselectivity and purification. For example, new catalytic systems and the use of solid-supported reagents have been explored to improve the efficiency and practicality of these syntheses. nih.gov The study of the mechanistic underpinnings of these reactions is also crucial for their further development and optimization. nih.govacs.org
Problem Statement: Academic Challenges in the Synthesis and Mechanistic Understanding of 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene
The synthesis of this compound presents several significant academic challenges. A primary hurdle is the stereoselective construction of the fluorinated double bond. The desired product has a specific E/Z configuration, and achieving high selectivity can be difficult. Traditional methods for alkene synthesis may not be suitable for fluorinated substrates or may lead to mixtures of isomers that are difficult to separate.
Furthermore, the introduction of the fluorine atom at the vinylic position requires specific fluorinating reagents and reaction conditions. The choice of the fluorinating agent is critical, as it must be reactive enough to fluorinate the substrate without causing unwanted side reactions. nih.gov Mechanistic understanding is also a key challenge. The reaction pathway for the formation of such a complex molecule is likely to involve multiple steps, and a detailed understanding of the mechanism is necessary to optimize the reaction and control the stereochemical outcome. acs.orgnih.gov The purification of the final product can also be complicated by the presence of byproducts and isomers. nih.gov
Research Objectives and Scope
In light of the academic challenges, a research program focused on this compound would have the following objectives:
To develop a novel and efficient synthetic route for the preparation of this compound with high stereoselectivity.
To investigate the key factors that influence the stereochemical outcome of the reaction, including the choice of catalyst, solvent, and reaction temperature.
To elucidate the reaction mechanism through a combination of experimental studies and computational modeling.
To explore the scope of the developed synthetic methodology by applying it to the synthesis of related fluorinated aromatic alkene derivatives.
The scope of this research would be confined to the synthesis and mechanistic investigation of the target compound and its close analogs. It would not extend to the evaluation of its biological activity or its applications in materials science, as the primary focus is on addressing the fundamental challenges in its chemical synthesis.
Structure
3D Structure
Properties
CAS No. |
637041-30-6 |
|---|---|
Molecular Formula |
C11H13FO |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
1-(1-fluorobut-2-en-2-yl)-2-methoxybenzene |
InChI |
InChI=1S/C11H13FO/c1-3-9(8-12)10-6-4-5-7-11(10)13-2/h3-7H,8H2,1-2H3 |
InChI Key |
PDJQHEDCEBTNMP-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CF)C1=CC=CC=C1OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis for 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene
A retrosynthetic analysis of this compound suggests several potential disconnections. The most logical approach involves separating the aromatic and aliphatic fragments. This leads to two primary synthons: a 2-methoxyphenyl nucleophile (or electrophile) and a fluorinated C4 electrophilic (or nucleophilic) partner.
One possible retrosynthetic pathway involves a cross-coupling reaction, a powerful tool in modern organic synthesis. This would disconnect the molecule at the aryl-alkenyl bond, leading to a fluorinated butene derivative and a 2-methoxyphenyl-containing coupling partner, such as a boronic acid or an organozinc reagent.
An alternative disconnection could be made at the C-F bond. This approach would involve the late-stage fluorination of a suitable precursor, such as a corresponding alcohol, alkene, or alkyne. The choice of fluorinating agent and reaction conditions would be critical to ensure regioselectivity and stereoselectivity.
Finally, a disconnection within the butene chain itself could be envisioned, potentially involving an olefination reaction to construct the double bond. Each of these strategies relies on the successful formation of the fluorinated butene moiety, which is a key challenge in the synthesis.
Approaches to the Fluorinated Butene Moiety
The construction of the fluorinated butene fragment is a critical step in the synthesis of the target molecule. Several methods for the introduction of fluorine into an alkene system can be considered.
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org For the synthesis of vinyl fluorides, this typically involves the fluorination of an alkene precursor. numberanalytics.com Reagents such as Selectfluor (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS) are commonly used electrophilic fluorinating agents. wikipedia.org
The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an S_N2-type pathway or a single-electron transfer (SET) process. wikipedia.org The choice of reagent and reaction conditions can influence the outcome and stereoselectivity of the fluorination. numberanalytics.com For instance, the reaction of an appropriate butene derivative with an electrophilic fluorine source could potentially yield the desired fluorinated butene moiety. The regioselectivity of this reaction would be a key consideration, as the fluorine atom needs to be introduced at the C1 position of the butene chain.
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation |
|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor |
| N-Fluorobenzenesulfonimide | NFSI |
Nucleophilic fluorination offers an alternative approach to the synthesis of vinyl fluorides. numberanalytics.com This method involves the substitution of a leaving group with a fluoride (B91410) ion. Common sources of nucleophilic fluoride include alkali metal fluorides like cesium fluoride (CsF) and potassium fluoride (KF), as well as tetralkylammonium fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.comorganic-chemistry.org
The synthesis of vinyl fluorides via nucleophilic fluorination can be achieved through various strategies. One method is the fluorination of vinyl halides or triflates. Another approach is the Shapiro-fluorination reaction, which provides access to fluoroalkenes from ketones. organic-chemistry.org Additionally, the direct fluorination of 2,2-dibromovinyl compounds using wet TBAF has been shown to produce (Z)-1-(2-bromo-1-fluorovinyl)benzenes with high regioselectivity. organic-chemistry.org The success of these methods depends on the substrate and the specific reaction conditions employed.
In recent years, transition metal-catalyzed reactions have become indispensable tools for the formation of C-F bonds. These methods often offer high selectivity and functional group tolerance under mild conditions.
Ruthenium catalysts have been effectively used for the fluorination of alkenes. rsc.org For example, ruthenium(III) chloride can catalyze the fluorination of alkenes using NFSI as the fluorine source. rsc.org This method has been applied to the synthesis of various fluoroalkene and fluorochromene derivatives. rsc.org Ruthenium complexes have also been shown to catalyze the C-C coupling of fluorinated alcohols with allenes, demonstrating their versatility in organofluorine synthesis. scispace.comnih.gov The first π-coordination-catalyzed nucleophilic fluorination of unactivated aryl halides using a Cp*Ru catalyst has also been reported. rsc.org
Table 2: Examples of Ruthenium-Catalyzed Fluorination
| Catalyst | Fluorine Source | Substrate | Product Type |
|---|---|---|---|
| Ruthenium(III) chloride | NFSI | Alkenes | Fluoroalkenes |
| HClRu(CO)(PPh3)3/dippf | Fluorinated Alcohols | 1,1-disubstituted allenes | Homoallylic alcohols |
Nickel-catalyzed cross-coupling reactions have emerged as powerful strategies for the synthesis of organofluorine compounds. caltech.eduacs.org These methods can be used to form C-C bonds, including those involving a fluorinated partner. For instance, nickel catalysts can effectively couple aryl fluorides with organozinc reagents. organic-chemistry.orgnih.gov This approach tolerates a wide range of functional groups and can be used for both electron-rich and electron-poor aryl fluorides. organic-chemistry.orgnih.gov
Furthermore, nickel-catalyzed cross-electrophile coupling reactions between (hetero)aryl bromides and 2,2-difluorovinyl tosylate have been developed to provide gem-difluorovinyl arenes in excellent yields under mild conditions. acs.org These methods highlight the potential of nickel catalysis in constructing complex fluorinated molecules and could be adapted for the synthesis of this compound by coupling a suitable fluorinated butene fragment with a 2-methoxyphenyl derivative. The development of asymmetric nickel-catalyzed cross-coupling reactions also provides a pathway to enantioenriched tertiary alkyl fluorides. caltech.edu
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) |
| N-Fluorobenzenesulfonimide |
| N-Fluoro-o-benzenedisulfonimide |
| Cesium fluoride |
| Potassium fluoride |
| Tetrabutylammonium fluoride |
| (Z)-1-(2-bromo-1-fluorovinyl)benzene |
| Ruthenium(III) chloride |
| 2,2-difluorovinyl tosylate |
Regioselective Introduction of Fluorine onto the Butene Skeleton
The introduction of a fluorine atom at a specific position on an alkene, such as the butene skeleton, is a pivotal step in the synthesis of the target compound. Achieving high regioselectivity is crucial to ensure the fluorine is placed at the C1 position of the but-2-en-2-yl group. This can be accomplished through several modern fluorination methods.
The mechanism of fluorination can proceed through electrophilic, nucleophilic, or radical pathways, with the choice of reagent and reaction conditions determining the outcome. numberanalytics.com For a butene-like substrate, electrophilic fluorination is a common approach. numberanalytics.com This involves the reaction of an electron-rich alkene with an electrophilic fluorine source.
Strategies to control the regioselectivity include:
Substrate Control: The inherent electronic and steric properties of the substrate can direct the fluorinating agent to a specific position. numberanalytics.com
Reagent Control: The choice of fluorinating agent can influence where the fluorine atom is added based on the agent's own steric and electronic characteristics. numberanalytics.com
Catalyst and Directing Group Control: Catalysts, including transition metals or organocatalysts, can be used to guide the fluorinating agent. numberanalytics.comnumberanalytics.com Directing groups temporarily attached to the substrate can also steer the reaction to a specific site. numberanalytics.comnih.gov For instance, gold(I)-catalyzed hydrofluorination of alkynes can be directed by nearby carbonyl groups to produce Z-vinyl fluorides with high regioselectivity. nih.gov
Recent advances have utilized I(I)/I(III) catalysis for the highly regioselective fluorination of unactivated allenes, which are precursors to fluorinated alkenes, using an inexpensive HF source. nih.govnih.gov
| Agent Name | Abbreviation | Characteristics |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Widely used for fluorinating alkenes, alkynes, and aromatic compounds. numberanalytics.com |
| Selectfluor® (F-TEDA-BF₄) | - | A highly effective and versatile electrophilic fluorinating agent. numberanalytics.comnumberanalytics.com |
Synthesis of the 2-Methoxybenzene Core and its Derivatives
Electrophilic Aromatic Substitution for Methoxybenzene Functionalization
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings like anisole (B1667542). wikipedia.org The methoxy (B1213986) group (-OCH₃) is a powerful activating group, meaning it makes the benzene (B151609) ring more reactive towards electrophiles than benzene itself. wikipedia.orglibretexts.org It is also an ortho, para-director, meaning that incoming electrophiles are directed to the positions adjacent (ortho) or opposite (para) to the methoxy group. wikipedia.orglibretexts.org
This directing effect arises because the oxygen atom of the methoxy group can donate a lone pair of electrons to the aromatic ring through resonance, stabilizing the carbocation intermediates (arenium ions) formed during ortho and para attack. chegg.com To synthesize the target compound, a functional group suitable for cross-coupling, such as a halogen (e.g., Br, I) or a boronic acid/ester, would need to be introduced at the ortho position. While bromination of anisole typically yields predominantly the para isomer, reaction conditions can be optimized to improve the yield of the ortho product. libretexts.org
| Position | Percentage |
|---|---|
| ortho- | ~10% |
| meta- | Trace |
| para- | ~90% |
Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Alkene Linkage
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms like those in an aryl group and an alkene. nobelprize.orgwikipedia.org Reactions such as the Suzuki, Heck, and Negishi couplings are instrumental in connecting the functionalized 2-methoxybenzene core to the fluorinated butene fragment. nobelprize.org
Suzuki Coupling: Couples an aryl halide with an organoboron compound (e.g., a vinylboronic acid) in the presence of a palladium catalyst and a base. nobelprize.org
Heck Reaction: Forms a C-C bond between an aryl halide and an alkene, replacing a hydrogen atom on the alkene. chemistry.coachalevelchemistry.co.uk
Negishi Coupling: Involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. nobelprize.org
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. nobelprize.orgwikipedia.org
Transmetalation (for Suzuki/Negishi) or Alkene Insertion (for Heck): The second organic fragment is transferred to the palladium center. nobelprize.org
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst. nobelprize.orgwikipedia.org
The choice of ligands, base, and solvent is critical for achieving high yields and selectivity. scispace.com
Convergent and Linear Synthetic Pathways to the Target Compound
The assembly of a complex molecule like this compound can be approached using two primary strategies: linear and convergent synthesis. chemistnotes.compediaa.com
For the target compound, a convergent approach is highly preferable. It would allow for the separate optimization of the challenging regioselective fluorination and stereoselective double bond formation on the butene fragment, as well as the ortho-functionalization of the anisole core, before the final C-C bond-forming coupling reaction. fiveable.me
Formation of the Carbon-Carbon Bond Connecting the Moieties
The key step in a convergent synthesis of the target molecule is the formation of the carbon-carbon bond that links the 2-methoxybenzene ring to the fluorinated butene skeleton. This bond connects the C2 position of the butene chain to the C1 position of the benzene ring.
As discussed previously, palladium-catalyzed cross-coupling reactions are the premier method for this transformation. alevelchemistry.co.uknih.gov For example, a Suzuki reaction could be envisioned between ortho-bromoanisole and a pre-formed (1-fluorobut-2-en-2-yl)boronic acid pinacol (B44631) ester. Alternatively, a Heck reaction could couple ortho-bromoanisole directly with 1-fluorobut-1-ene, although controlling the regioselectivity of the coupling on the butene could be challenging. chemistry.coach The success of these reactions relies on the ability to form C-C bonds with high functional group tolerance under mild conditions. nobelprize.org
Stereoselective Synthesis of the Butene Double Bond (E/Z Isomerism)
The butene double bond in the target molecule can exist as one of two geometric isomers: E (entgegen) or Z (zusammen). masterorganicchemistry.com The spatial arrangement of substituents around this double bond can significantly impact the molecule's properties. Therefore, controlling the stereoselectivity of its formation is a critical synthetic challenge.
The assignment of E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules. docbrown.info For the C2-C3 double bond in the target molecule:
At C2, the substituents are the fluoromethyl group (-CH₂F) and the 2-methoxyphenyl group.
At C3, the substituents are a methyl group (-CH₃) and a hydrogen atom (-H).
By assigning priorities based on atomic number, the E or Z configuration can be determined. studymind.co.uk If the highest-priority groups on each carbon are on the same side of the double bond, it is the Z-isomer; if they are on opposite sides, it is the E-isomer. masterorganicchemistry.com
Several synthetic methods can be employed to achieve stereocontrol:
Wittig Reaction: Can be tuned to produce either E or Z alkenes by using stabilized or non-stabilized ylides, respectively. fiveable.me
Horner-Wadsworth-Emmons Reaction: A modification of the Wittig reaction that typically favors the formation of E-alkenes.
Stereoselective Reduction of Alkynes: The partial reduction of a corresponding but-2-yne precursor can yield either the Z-alkene (using Lindlar's catalyst) or the E-alkene (using sodium in liquid ammonia).
Zweifel Alkenylation: A transition-metal-free method that can produce alkenes with high stereospecificity. organic-chemistry.org
The separation of E/Z isomers can be challenging, so developing a highly stereoselective synthesis is often the most efficient strategy. rsc.org
Novel Reagent Development in the Context of Fluorination
The introduction of fluorine atoms into organic molecules is a critical strategy in the development of pharmaceuticals and agrochemicals, as it can significantly alter a molecule's properties, including its metabolic stability and lipophilicity. nih.gov However, the direct incorporation of fluorine presents considerable synthetic challenges. core.ac.uk Most fluorinating reagents are derived from hydrogen fluoride (HF), an inexpensive and atom-economical source, but HF itself is a hazardous gas that is difficult to handle. tcichemicals.com This has driven research into developing new, safer, and more effective HF-based fluorination reagents. core.ac.uktcichemicals.com
Application of DMPU-HF in Alkyne Fluorination
A significant advancement in this area is the development of the N,N'-Dimethylpropyleneurea-Hydrogen Fluoride (DMPU-HF) complex. tcichemicals.com This reagent is a stable, easy-to-handle, and efficient nucleophilic fluorinating agent formed from the hydrogen bonding between HF and DMPU, a nonbasic and weakly coordinating hydrogen-bond acceptor. nih.govnih.gov The DMPU-HF complex exhibits high acidity and is compatible with various metal catalysts, making it particularly useful in transition-metal-catalyzed reactions. tcichemicals.comnih.govacs.org
One of the key applications of DMPU-HF is in the gold-catalyzed hydrofluorination of alkynes to produce synthetically important fluoroalkenes and gem-difluoromethylene compounds with high regioselectivity. nih.govnih.gov The DMPU-HF system is acidic enough to activate imidogold precatalysts, generating the cationic gold species necessary for catalysis. acs.org This method has proven to be more efficient than using the more common pyridine-HF complex. nih.gov
The reaction conditions can be tuned to selectively yield either the monofluorinated or difluorinated product. For instance, selective monofluorination can be achieved by reducing the amount of the DMPU-HF reagent. nih.gov A key advantage of the DMPU-HF/Au system is its high effectiveness for alkyne hydrofluorination while not reacting with alkenes, allowing for good functional group tolerance. nih.govacs.org
Table 1: Gold-Catalyzed Hydrofluorination of 4-Phenyl-1-butyne with DMPU-HF
| Entry | Catalyst | Reagent (equiv.) | Product(s) | Yield (%) | Selectivity (Mono:Di) |
| 1 | Au-1 | DMPU-HF (3) | Monofluorinated & Difluorinated | - | Mixture |
| 2 | Au-1 | DMPU-HF (1.2) | Monofluorinated | Good | Selective |
| 3 | None | DMPU-HF | No reaction | - | - |
| 4 | Au-1 | Pyridine-HF | Monofluorinated & Difluorinated | Lower than DMPU-HF | Mixture |
This table is a representation of findings described in the literature, which demonstrate the tunability and efficiency of the DMPU-HF system in alkyne fluorination. nih.gov
Challenging Aspects in the Synthesis of Complex Fluorinated Ethers
The synthesis of complex molecules containing both a fluoroalkene and an ether linkage, such as this compound, presents a unique set of challenges. These difficulties stem from the inherent reactivity of the functional groups and the need for precise control over reaction conditions to achieve the desired stereochemistry and regioselectivity. numberanalytics.com
A primary challenge is achieving high selectivity in the synthesis of complex aromatic ethers. numberanalytics.com Many established methods for forming ether bonds, like the Williamson or Ullmann ether syntheses, may not be compatible with the sensitive fluoroalkene moiety or may require harsh conditions. numberanalytics.com Furthermore, many synthetic protocols rely on expensive and sometimes hazardous catalysts and reagents. numberanalytics.commdpi.com
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C–O bonds in the synthesis of aryl ethers. nih.gov However, these methods can have limitations, including long reaction times and a restricted substrate scope, particularly when dealing with electron-rich aryl halides. nih.gov The development of more robust and versatile catalytic systems is an ongoing area of research. nih.gov
Another significant hurdle is controlling the reactivity of the fluorinating agents themselves. While reagents like DMPU-HF offer advantages in handling and efficiency, the inherent reactivity of HF-based systems requires careful management to prevent unwanted side reactions or decomposition of the starting materials. tcichemicals.commdpi.com The synthesis of structurally diverse fluorine-containing molecules often necessitates the development of novel, solvent-free, or catalyst-free conditions to overcome the low reactivity of many fluorine-containing reactants and suppress competing side reactions. mdpi.com
Mechanistic Investigations of Formation and Transformation
Elucidation of Key Reaction Mechanisms in the Synthesis
The synthesis of 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene involves critical C-F bond formation and the generation of an olefinic double bond. Understanding the mechanisms of these steps is crucial for controlling the reaction outcome and optimizing synthetic strategies.
Role of Electrophilic Addition to Alkenes in Fluorination
The introduction of a fluorine atom into an organic molecule can be achieved through various methods, including electrophilic, nucleophilic, and radical pathways. numberanalytics.com For the synthesis of vinyl fluorides like this compound, electrophilic fluorination of a corresponding alkene precursor is a common and effective strategy. numberanalytics.com This process involves the reaction of an alkene with an electrophilic fluorinating agent. wikipedia.org
Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4), which contain a polarized N-F bond, rendering the fluorine atom electrophilic. numberanalytics.comwikipedia.org The reaction is initiated by the attack of the electron-rich double bond of the alkene on the electrophilic fluorine atom. This addition typically proceeds through a cationic intermediate. For instance, the reaction of an appropriate butenyl-methoxybenzene precursor with an electrophilic fluorinating agent would likely form a fluorinated carbocation intermediate. numberanalytics.com This intermediate can then be stabilized through various pathways, one of which leads to the desired product. The choice of fluorinating agent and reaction conditions can significantly influence the stereochemical outcome of the reaction. numberanalytics.com
Concerted vs. Stepwise Processes in C-F Bond Formation
The precise mechanism of electrophilic fluorination, particularly the C-F bond formation step, has been a subject of debate, with evidence supporting both concerted and stepwise pathways. wikipedia.orgdifferencebetween.compsiberg.com
A stepwise mechanism would involve the formation of a distinct intermediate, such as a carbocation, after the initial attack of the alkene on the electrophilic fluorine source. psiberg.com In the context of forming this compound, a stepwise process would involve the formation of a fluorinated carbocation intermediate, which then undergoes subsequent rearrangement or elimination to yield the final product. The presence of the methoxy (B1213986) group on the benzene (B151609) ring could play a role in stabilizing this carbocation through resonance.
| Reaction Pathway | Description | Intermediates |
|---|---|---|
| Stepwise Reaction | A multi-step process with the formation of one or more intermediates. differencebetween.compsiberg.com | Involves discrete, often unstable, intermediates like carbocations. psiberg.com |
| Concerted Reaction | A single-step process where bond breaking and forming occur simultaneously. differencebetween.compsiberg.com | Proceeds through a single transition state without forming any intermediates. psiberg.com |
Mechanisms of Olefin Formation via Elimination Pathways
The formation of the butene moiety's double bond in this compound likely occurs through an elimination reaction. Elimination reactions are common methods for synthesizing alkenes and can proceed through various mechanisms, such as E1 and E2. miracosta.edu
The specific pathway for olefin formation would depend on the synthetic route. If the fluorine is introduced prior to the formation of the double bond, a subsequent elimination of a suitable leaving group (e.g., a proton) from an adjacent carbon would generate the alkene. The regioselectivity of this elimination is crucial in determining the position of the double bond. According to Zaitsev's rule, the more substituted (more stable) alkene is typically the major product, though this can be influenced by the base used and steric factors. miracosta.edu In the context of the target molecule, the formation of the internal double bond of the but-2-ene unit would be favored over a terminal double bond.
The mechanism of olefin formation is also a key aspect of various industrial processes, such as the methanol-to-olefins (MTO) process, where different mechanistic proposals, including direct and indirect pathways involving intermediates, are considered. nih.govresearchgate.netencyclopedia.pubrsc.org While not directly analogous, these studies highlight the complexity and catalyst-dependent nature of olefin formation mechanisms.
Mechanistic Pathways of Subsequent Reactions Involving the Compound
The reactivity of this compound is governed by the interplay of its functional groups: the fluorinated butene chain and the methoxy-substituted benzene ring.
Regioselectivity and Stereoselectivity in Reactions at the Butene Moiety
The butene moiety is a site of potential reactivity, particularly for addition reactions across the double bond. The regioselectivity of such reactions, meaning the preferential formation of one constitutional isomer over another, is a key consideration. miracosta.edumasterorganicchemistry.com For example, in the addition of an unsymmetrical reagent like HBr, Markovnikov's rule predicts that the hydrogen will add to the carbon with more hydrogen atoms, leading to the formation of a more stable carbocation. miracosta.edu
Stereoselectivity, the preferential formation of one stereoisomer over another, is also an important aspect. vaia.comquora.com Addition reactions to the double bond can occur in a syn fashion (addition to the same face of the double bond) or anti fashion (addition to opposite faces). masterorganicchemistry.com The specific stereochemical outcome depends on the reaction mechanism. For instance, reactions proceeding through a cyclic intermediate often result in anti-addition, while some catalytic hydrogenations result in syn-addition. In the case of this compound, the existing stereochemistry of the molecule and the nature of the attacking reagent would influence the stereochemical course of the reaction. However, for a reaction like the addition of HBr to 1-butene, the reaction is regioselective but not stereoselective as it proceeds through a planar carbocation intermediate. pearson.com
| Selectivity Type | Definition | Example |
|---|---|---|
| Regioselectivity | Preference for forming one constitutional isomer over another. miracosta.edumasterorganicchemistry.com | Markovnikov's rule in the addition of HBr to an alkene. miracosta.edu |
| Stereoselectivity | Preference for forming one stereoisomer over another. vaia.comquora.com | Syn or anti addition to a double bond. masterorganicchemistry.com |
Electronic Effects of Fluorine and Methoxy Groups on Reactivity
The reactivity of this compound is significantly influenced by the electronic properties of the fluorine and methoxy substituents.
Methoxy Group: The methoxy group (-OCH₃) on the benzene ring is an activating group. The oxygen atom has lone pairs of electrons that can be donated to the aromatic ring through resonance, a positive mesomeric effect (+M). This increases the electron density of the benzene ring, particularly at the ortho and para positions, making it more susceptible to electrophilic aromatic substitution. The methoxy group also has a weak inductive electron-withdrawing effect (-I) due to the electronegativity of the oxygen atom, but the mesomeric effect is generally dominant in directing the reactivity of the aromatic ring.
No Publicly Available Research Data for Mechanistic Studies of this compound
Following a comprehensive search of available scientific literature and chemical databases, no specific research findings, mechanistic investigations, or isotopic labeling studies concerning the chemical compound this compound have been identified.
The inquiry for detailed information, including mechanistic pathways of its formation and transformation, as well as data from isotopic labeling studies for mechanistic confirmation, did not yield any relevant results for this particular molecule. This suggests that this compound may be a novel compound that has not yet been synthesized or has not been the subject of published scientific investigation.
Consequently, the creation of an article with the requested detailed sections and data tables on its mechanistic investigations is not possible at this time due to the absence of foundational research on this specific compound in the public domain.
Theoretical and Computational Studies
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental tools for elucidating the three-dimensional structure and conformational preferences of molecules. These computational methods provide insights into geometric parameters like bond lengths, bond angles, and dihedral angles, which are crucial for understanding a molecule's stability and reactivity.
Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to determine the optimized geometry of a molecule, which corresponds to its lowest energy state on the potential energy surface. aps.org DFT methods, such as the widely used B3LYP functional, calculate the electronic structure based on the electron density, offering a balance between computational cost and accuracy. epstem.net Ab initio methods, while often more computationally intensive, derive their results from first principles without relying on empirical data.
For 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene, geometry optimization would involve calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. These calculations would yield precise bond lengths and angles. For instance, the calculations would define the C-F bond length, the geometry of the double bond in the butene chain, and the orientation of the methoxy (B1213986) group on the benzene (B151609) ring.
Hypothetical Optimized Geometry Parameters
The following table illustrates the type of data obtained from a geometry optimization calculation using a DFT method (e.g., B3LYP/6-31G*).
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |
| Bond Length (Å) | C(sp²) | C(sp³) | - | ~1.51 Å |
| C(sp²) | F | - | ~1.38 Å | |
| C(aromatic) | O | - | ~1.36 Å | |
| O | C(methyl) | - | ~1.42 Å | |
| **Bond Angle (°) ** | F | C(sp²) | C(sp³) | ~115° |
| C(aromatic) | O | C(methyl) | ~118° | |
| Dihedral Angle (°) | C(aromatic) | C(aromatic) | C(sp²) | C(sp³) |
Note: The values in this table are hypothetical examples based on typical bond lengths and angles for similar functional groups and are for illustrative purposes only. Actual values would be derived from specific quantum chemical calculations.
The linkage between the butene chain and the methoxybenzene ring is a single C-C bond, which allows for rotation. This rotation gives rise to different spatial arrangements known as conformers, each with a distinct energy level. Conformational analysis involves mapping the potential energy surface as a function of the dihedral angle around this bond.
By systematically rotating the butene group relative to the methoxybenzene ring and calculating the energy at each step, a potential energy profile can be generated. This analysis would identify the most stable conformer (the global minimum) and any local energy minima, as well as the energy barriers to rotation. The stability of different conformers is influenced by steric hindrance between the substituents on the butene chain and the methoxy group on the aromatic ring, as well as electronic interactions.
Hypothetical Potential Energy Scan for C-C Bond Rotation
This table represents a simplified output from a conformational analysis, showing the relative energy at different dihedral angles.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 5.2 | Eclipsed (Steric Clash) |
| 60 | 0.5 | Gauche |
| 120 | 4.8 | Eclipsed |
| 180 | 0.0 | Anti (Most Stable) |
Note: This data is illustrative. The actual energy profile may be more complex due to multiple rotating bonds and interactions.
Electronic Structure Analysis and Fluorine's Inductive and Mesomeric Effects
The electronic properties of this compound are governed by the interplay of its constituent functional groups. The fluorine atom exerts a strong electron-withdrawing inductive effect due to its high electronegativity. Conversely, the methoxy group on the benzene ring acts as an electron-donating group through the mesomeric (or resonance) effect, where its lone pair electrons can delocalize into the aromatic pi-system.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.com
For this compound, computational methods can determine the energies and spatial distributions of the HOMO and LUMO. researchgate.netresearchgate.net The electron-donating methoxy group is expected to raise the energy of the HOMO and localize it primarily on the methoxybenzene ring. The electron-withdrawing fluorine atom would likely lower the energy of the LUMO, potentially localizing it on the fluorinated butene chain. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Hypothetical FMO Energy Data
This table shows representative energy values for the frontier orbitals.
| Orbital | Energy (eV) | Likely Localization |
| HOMO | -8.5 | Methoxybenzene Ring |
| LUMO | -1.2 | Fluorobutene Moiety |
| HOMO-LUMO Gap (ΔE) | 7.3 | - |
Note: These energy values are hypothetical and serve to illustrate the output of FMO analysis.
The distribution of electron density within a molecule can be visualized using electrostatic potential (ESP) maps. libretexts.org These maps illustrate the electrostatic potential on the molecule's surface, providing a guide to its charge-related properties. walisongo.ac.id Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netyoutube.com
In this compound, an ESP map would likely show a significant region of negative potential around the oxygen atom of the methoxy group and across the pi-system of the benzene ring. In contrast, a region of positive potential would be expected near the highly electronegative fluorine atom and its attached carbon. This visualization provides a qualitative picture of the molecule's polarity and reactive sites. A more quantitative analysis can be achieved by calculating the partial charges on each atom using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. walisongo.ac.id
Hypothetical Partial Atomic Charges (NBO)
This table provides examples of calculated partial charges on key atoms.
| Atom | Partial Charge (a.u.) | Implication |
| F (Fluorine) | -0.45 | Strongly Electron-Withdrawing |
| O (Methoxy) | -0.55 | Electron-Rich |
| C (attached to F) | +0.30 | Electron-Poor (Electrophilic) |
| C (ortho to methoxy) | -0.20 | Electron-Rich (Nucleophilic) |
Note: Values are hypothetical, based on expected electronic effects.
Computational Prediction of Reactivity and Selectivity
By integrating the findings from structural, FMO, and electrostatic potential analyses, computational chemistry can predict the reactivity and selectivity of this compound in chemical reactions.
Electrophilic Attack: The ESP map and FMO analysis would both suggest that the electron-rich methoxybenzene ring is the primary site for electrophilic aromatic substitution. The HOMO's localization on the ring supports this. The directing effects of the methoxy group (ortho-, para-directing) and the deactivating butene substituent would determine the precise position of the attack.
Nucleophilic Attack: The electron-poor region identified near the fluorine atom on the butene chain suggests this area is susceptible to nucleophilic attack. The LUMO, if localized on this part of the molecule, would further support the prediction of this site as being electrophilic.
Reactions at the Double Bond: The butene double bond itself is a potential reaction site for processes like electrophilic addition or cycloaddition reactions. wikipedia.org The polarization of the double bond due to the fluorine and the aromatic ring would influence the regioselectivity of such additions.
Computational modeling of reaction pathways, involving the calculation of transition state structures and their associated activation energies, can provide quantitative predictions about which reactions are most likely to occur and which products will be favored. nih.gov
Transition State Modeling for Key Synthetic Steps
The synthesis of this compound likely involves the formation of a carbon-carbon bond between a derivative of 2-methoxybenzene (anisole) and a fluorinated butene precursor. A plausible synthetic route could be a nucleophilic attack from an organometallic derivative of anisole (B1667542) onto a fluorinated electrophile or a transition-metal-catalyzed cross-coupling reaction.
For a hypothetical nucleophilic addition-elimination reaction, the transition state would likely involve the simultaneous breaking of a bond in the electrophile and the formation of the new carbon-carbon bond. Key parameters that would be calculated include the activation energy, the geometry of the transition state, and the vibrational frequencies to confirm it as a true saddle point on the potential energy surface.
Table 1: Hypothetical Transition State Parameters for a Key Synthetic Step
| Parameter | Description | Estimated Value Range |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to occur. | 15 - 30 kcal/mol |
| Key Bond Distances | The lengths of the forming and breaking bonds at the transition state. | 1.8 - 2.5 Å |
| Imaginary Frequency | A negative vibrational frequency corresponding to the reaction coordinate. | -200 to -500 cm⁻¹ |
Note: The values in this table are illustrative and based on general computational studies of similar organic reactions. They are not experimental values for the specific synthesis of this compound.
Reaction Coordinate Analysis for Mechanistic Insights
A reaction coordinate analysis maps the energy of the system as it progresses from reactants to products through the transition state. This analysis provides a detailed picture of the reaction mechanism. For the formation of this compound, the reaction coordinate would trace the approach of the nucleophilic and electrophilic partners, the formation of the new covalent bond, and any subsequent rearrangements.
Computational studies on related systems, such as the synthesis of aryldifluoromethyl aryl ethers, suggest that the mechanism can be complex, potentially involving catalytic cycles with transition metals. nih.gov A reaction coordinate analysis would help to identify any intermediates, determine the rate-determining step of the reaction, and understand the role of any catalysts or additives. For instance, in a catalyzed reaction, the coordinate would show the binding of reactants to the catalyst, the transformation, and the release of the product.
Intermolecular Interactions Involving Fluorine and Methoxy Groups
The fluorine atom and the methoxy group in this compound are key functional groups that dictate the molecule's intermolecular interactions. These non-covalent forces are crucial in determining the compound's physical properties, such as its boiling point, solubility, and crystal packing.
Analysis of Weak Hydrogen Bonding (C-H⋅⋅⋅F-C interactions)
The highly electronegative fluorine atom can participate in weak hydrogen bonds, acting as a hydrogen bond acceptor. In the case of this compound, intramolecular and intermolecular C-H⋅⋅⋅F-C interactions are possible. These interactions, although weaker than conventional hydrogen bonds, can significantly influence the conformation and packing of molecules. researchgate.net
Theoretical investigations into fluorinated organic compounds have shown that the strength of these interactions is highly dependent on the geometry and the electronic environment of the participating atoms. nih.gov The presence of the electron-donating methoxy group on the benzene ring can influence the electron density around the C-H bonds of the ring, potentially modulating the strength of any intramolecular C-H⋅⋅⋅F interactions. acs.org
Table 2: Typical Characteristics of C-H⋅⋅⋅F-C Hydrogen Bonds from Computational Studies
| Property | Typical Value Range |
| H⋅⋅⋅F Distance | 2.2 - 2.6 Å |
| C-H⋅⋅⋅F Angle | 110 - 160° |
| Interaction Energy | -0.5 to -2.5 kcal/mol |
Note: These values are derived from computational studies on a variety of organofluorine compounds and serve as a general guide. sapub.orgresearchgate.net
Dispersion Forces and their Contribution to Stability
Dispersion forces, also known as London dispersion forces, are a type of van der Waals force that arises from temporary fluctuations in electron density. While individually weak, these forces are cumulative and can be significant, especially in molecules with large, polarizable electron clouds, such as those containing aromatic rings. nih.govacs.org
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that probes the chemical environment of specific atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F). By analyzing the interactions between these nuclei, a detailed map of the molecule's connectivity and spatial arrangement can be constructed.
One-dimensional NMR spectra provide fundamental information about the different types of nuclei present in the molecule and their immediate surroundings.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments. Key expected signals would include those for the methyl group, the vinylic proton, the fluoromethyl group, the aromatic protons, and the methoxy (B1213986) group. The chemical shift of each signal would indicate its electronic environment, and the splitting pattern (multiplicity) would reveal the number of neighboring protons, crucial for establishing connectivity.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This includes the carbons of the butenyl chain, the aromatic ring, and the methoxy group. The chemical shifts would be indicative of the carbon's hybridization (sp³, sp²) and the nature of its attached atoms (e.g., oxygen, fluorine).
¹⁹F NMR: As fluorine has a natural abundance of 100% and is a highly sensitive nucleus for NMR, the ¹⁹F NMR spectrum would provide clear information. acs.orgwikipedia.org A key feature would be the coupling between the fluorine nucleus and the adjacent protons of the fluoromethyl group and the vinylic proton, which would appear as a characteristic splitting pattern. wikipedia.org The chemical shift would be indicative of the electronic environment around the fluorine atom. nih.govhuji.ac.ilresearchgate.net
Table 1: Predicted 1D NMR Data for 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene (Theoretical)
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |
| ¹H | 7.0 - 7.5 | m | Aromatic protons | |
| ¹H | ~6.0 | q | Vinylic CH | |
| ¹H | ~4.5 | d | CH₂F | |
| ¹H | ~3.8 | s | OCH₃ | |
| ¹H | ~1.8 | d | CH₃ | |
| ¹³C | 150 - 160 | s | C-OCH₃ (Aromatic) | |
| ¹³C | 130 - 140 | s | Quaternary C=C | |
| ¹³C | 110 - 130 | d | Aromatic CH | |
| ¹³C | 120 - 130 | d | Vinylic CH | |
| ¹³C | ~80 | t | J(C,F) | CH₂F |
| ¹³C | ~55 | q | OCH₃ | |
| ¹³C | ~15 | q | CH₃ | |
| ¹⁹F | -200 to -220 | t | J(F,H) | CH₂F |
This table is a theoretical prediction based on analogous structures and general NMR principles.
2D NMR experiments provide a more in-depth view of the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. For instance, a cross-peak between the vinylic proton and the methyl protons would confirm their three-bond coupling across the double bond.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would definitively link each proton signal to its corresponding carbon signal, for example, connecting the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is crucial for piecing together the molecular skeleton. For example, correlations would be expected between the fluoromethyl protons and the vinylic carbons, and between the aromatic protons and the carbons of the butenyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. This information is vital for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the substituents around the double bond and the preferred conformation of the methoxy group relative to the butenyl chain.
While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can provide insights into the specific conformation and intermolecular packing in the solid phase. acs.orgnih.gov For organofluorine compounds, ¹⁹F ssNMR can be particularly powerful due to the sensitivity of the fluorine chemical shift to its local environment. acs.orgnih.govresearchgate.netnih.gov This technique could reveal details about crystal packing effects and any conformational differences between the solid and solution states.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₁H₁₃FO), as it can distinguish between compounds with the same nominal mass but different elemental compositions. nist.gov
Table 2: Predicted HRMS Data for this compound (Theoretical)
| Ion Formula | Calculated Exact Mass |
| [C₁₁H₁₃FO]⁺ | 180.0950 |
This table is a theoretical prediction.
In the mass spectrometer, the molecular ion can fragment into smaller, characteristic pieces. Analyzing the masses of these fragments provides valuable structural information. For this compound, key predicted fragmentation pathways would include:
Loss of a methyl radical (•CH₃) from the methoxy group.
Loss of a fluoromethyl radical (•CH₂F).
Cleavage of the bond between the aromatic ring and the butenyl side chain, leading to fragments corresponding to the 2-methoxyphenyl cation and the fluorobutenyl cation.
Rearrangement reactions, which are common in mass spectrometry and can lead to a complex but informative pattern of fragment ions.
By carefully analyzing these fragments, the connectivity of the different parts of the molecule can be confirmed.
Advanced Spectroscopic Characterization of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that no specific experimental or theoretical spectroscopic data is currently available for the chemical compound This compound .
This includes a lack of information regarding:
Infrared (IR) and Raman spectroscopy for functional group identification.
X-ray crystallography for the determination of its solid-state structure and absolute stereochemistry.
Chiroptical methods, such as Electronic Circular Dichroism (ECD), for stereochemical assignment.
The absence of such data in published literature prevents a detailed analysis and discussion of its spectroscopic properties as outlined in the requested article structure. Further research, including the synthesis and subsequent analytical characterization of this compound, would be required to generate the necessary data to fulfill the requested comprehensive article.
Therefore, it is not possible to provide the requested article with scientifically accurate and detailed research findings for this specific compound at this time.
Reactivity and Transformations Academic Focus
Theoretical Exploration of Novel Reaction Pathways
Although no specific reactions for "1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene" have been documented, its structure suggests several potential avenues for chemical transformation.
Postulated Reactions at the Fluorinated Butene Moiety
The fluorinated butene portion of the molecule contains a carbon-carbon double bond, which is a site of high electron density, making it susceptible to electrophilic addition reactions. The presence of a fluorine atom on the adjacent carbon can influence the regioselectivity and stereoselectivity of these additions. Furthermore, the allylic position could be a target for radical reactions.
Anticipated Reactions at the Methoxybenzene Ring
The methoxybenzene ring is an electron-rich aromatic system. The methoxy (B1213986) group (-OCH3) is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. msu.edu This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions. youtube.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the positions ortho and para to the methoxy group. The bulky fluorinated butene substituent might sterically hinder the ortho position, potentially favoring substitution at the para position. The introduction of fluorine atoms to an aromatic ring can also influence its electronic properties and resistance to certain reactions. researchgate.net
Hypothetical Derivatization for Elucidating Structure-Reactivity Principles
To study the interplay of the functional groups in "this compound," a medicinal or process chemist might synthesize a series of derivatives.
Proposed Model Compounds for Mechanistic Studies
To understand the electronic and steric effects of the fluorinated butene group on the reactivity of the methoxybenzene ring, a series of model compounds could be prepared. For instance, analogs with different substituents on the butene chain or on the aromatic ring could be synthesized. Comparing the outcomes of specific reactions across this series would provide insight into the structure-reactivity relationships.
Potential Interconversion Between Isomers and Stereoisomers
"this compound" possesses multiple elements of isomerism. The butene double bond can exist as E/Z isomers, and the molecule contains a stereocenter, leading to the possibility of enantiomers (R/S). The interconversion between these stereoisomers would likely require specific catalytic conditions, such as acid or metal catalysis, or photochemical isomerization. The separation and characterization of these individual isomers would be a critical step in understanding their distinct chemical and biological properties. While there is no direct literature on this specific molecule, related structures such as "1-(3-Fluorobut-1-en-2-yl)-4-methoxybenzene" are documented, indicating that this class of compounds is accessible. parchem.com
Isomerism and Stereochemical Considerations
Geometric Isomerism of the Butene Moiety (E/Z)
The presence of a carbon-carbon double bond (C=C) in the butene portion of the molecule introduces the possibility of geometric isomerism. This type of isomerism, also known as cis-trans or E/Z isomerism, arises due to restricted rotation around the double bond. wikipedia.orgquora.com For E/Z isomerism to exist, each carbon atom of the double bond must be bonded to two different groups. youtube.com
In 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene, the double bond is located between the second and third carbon atoms of the butene chain (C2 and C3).
Carbon-2 (C2) is attached to a 2-methoxyphenyl group and a methyl group.
Carbon-3 (C3) is attached to a fluoromethyl (-CH2F) group and a hydrogen atom.
Since both C2 and C3 are bonded to two distinct substituents, the molecule can exist as two different geometric isomers: (E) and (Z). The assignment of these labels is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on each carbon of the double bond.
At C2: The 2-methoxyphenyl group has a higher priority than the methyl group based on atomic number.
At C3: The fluoromethyl group has a higher priority than the hydrogen atom.
The (Z)-isomer (from the German zusammen, meaning "together") has the high-priority groups on the same side of the double bond. The (E)-isomer (from the German entgegen, meaning "opposite") has the high-priority groups on opposite sides.
| Isomer | Orientation of High-Priority Groups | Structure |
| (Z)-isomer | Same side | |
| (E)-isomer | Opposite sides |
The synthesis of fluoroalkenes with specific geometric configurations is a significant area of research. Methods for the regio- and stereoselective synthesis of fluoroalkenes often utilize specific catalytic systems. For instance, gold(I)-catalyzed hydrofluorination of alkynes with a directing group can yield Z-vinyl fluorides with high selectivity. nih.gov Similarly, the diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres has been achieved using chiral auxiliaries, demonstrating that precise control over the geometry of the fluoroalkene is possible. nih.gov
Regioisomeric Possibilities and Control in Synthesis
Regioisomers are structural isomers that have the same functional groups but differ in their positions on the molecular framework. The synthesis of this compound must overcome challenges related to regioselectivity to avoid the formation of undesired isomers.
Key regioisomeric possibilities include:
Position of the Methoxy (B1213986) Group: A common synthetic route, such as a Friedel-Crafts-type alkylation of anisole (B1667542) (methoxybenzene), would involve the substitution of a hydrogen atom on the aromatic ring. The methoxy group is an ortho-, para-directing group. Therefore, the reaction could yield the desired ortho-substituted product (2-methoxy), but also the para-substituted product (4-methoxy). The meta-substituted product (3-methoxy) would be a minor product. Computational studies on similar electrophilic aromatic substitution reactions have shown that factors like the solvent can influence the regioselectivity of the reaction. scirp.org Achieving exclusive ortho-substitution often requires specialized strategies like directed ortho-metalation.
Position of the Double Bond: The specified name indicates a but-2-ene core. However, isomerization could potentially lead to a double bond between C1 and C2, forming a but-1-ene isomer, such as 2-(2-methoxyphenyl)-1-fluorobut-1-ene. Catalytic alkene isomerization methods can be employed to control the position of the double bond, although preventing over-isomerization to more stable conjugated systems can be a challenge. chemrxiv.org
Attachment Point on the Butene Chain: The aryl group is attached at C2. A different synthetic pathway could result in the aryl group being attached to another carbon of the butene chain, leading to isomers like 1-(4-(2-methoxyphenyl)-1-fluorobut-2-yl).
The table below summarizes some of the primary regioisomers.
| Isomer Type | Example Name | Point of Difference |
| Aromatic Substitution | 1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene | Position of the methoxy group on the benzene (B151609) ring (para-isomer). |
| Double Bond Position | 2-(2-methoxyphenyl)-1-fluorobut-1-ene | Location of the C=C double bond in the butene chain. |
| Chain Attachment | 1-(4-(2-methoxyphenyl)-1-fluorobut-2-yl) | Carbon atom of the butene chain bonded to the aromatic ring. |
Controlling these regiochemical outcomes is paramount in the targeted synthesis of the specific compound. This typically involves a multi-step synthesis using starting materials where the key connections are already defined, rather than a one-pot reaction of simpler precursors.
Future Research Directions and Open Questions
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of fluoroalkenes remains a prominent topic in organic chemistry. academie-sciences.fr Current methods for creating fluorinated carbon-carbon double bonds can be complex. academie-sciences.fr Future research should prioritize the development of novel, efficient, and environmentally sustainable methods for the synthesis of 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene. A key area of investigation would be the adaptation of modern olefination reactions, which have proven effective for producing tri- and tetrasubstituted alkenes. academie-sciences.fr
Green chemistry principles should guide this research, aiming to reduce hazardous byproducts and improve atom economy. vapourtec.com Exploring catalytic methods that minimize waste and allow for the use of more benign reagents will be crucial. The development of synthetic routes that are both high-yielding and scalable will be essential for making this compound and its derivatives more accessible for further studies and potential applications.
Exploration of Unprecedented Reactivity Patterns Induced by Fluorine and Methoxy (B1213986) Groups
The combination of a fluorine atom and a methoxy group on the same molecule is known to modulate physicochemical properties in significant ways. nih.gov Fluorine's high electronegativity can profoundly influence the electronic nature of the double bond in this compound, while the methoxy group can direct reactions on the aromatic ring. Future research should systematically investigate the reactivity of this compound in a variety of transformations.
Open questions include how the fluorine and methoxy substituents will influence reactions such as electrophilic additions to the alkene, nucleophilic aromatic substitutions, and cross-coupling reactions. vapourtec.com It is possible that this unique electronic arrangement could lead to unprecedented reactivity or selectivity, opening doors to new chemical transformations. For instance, fluorinated compounds have shown the potential to prevent metabolic attacks and enhance reactivity with various chemical agents. emerginginvestigators.org
Advanced Computational Modeling for Predictive Reactivity
Computational chemistry offers a powerful tool for understanding and predicting the behavior of complex molecules. nih.gov Advanced computational modeling, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the properties and reactivity of this compound. clemson.edu Such studies can provide insights into the molecule's electronic structure, bond energies, and reaction mechanisms, guiding experimental work and accelerating the discovery process. dntb.gov.ua
A significant challenge in modeling fluorinated compounds is the accurate representation of fluorine's interactions. nih.gov Developing customized parameters and employing sophisticated force fields will be essential for obtaining reliable computational results. nih.gov These models could help to rationalize the effects of the fluorine and methoxy groups on the molecule's stability and reactivity, and even predict its behavior in different solvent environments. nih.govclemson.edu
Integration with Flow Chemistry and Automated Synthesis Methodologies
Modernizing the synthesis of complex organic molecules increasingly involves the use of flow chemistry and automated systems. chemistryworld.comsigmaaldrich.com These technologies offer numerous advantages, including enhanced safety, better reaction control, and improved scalability. amt.ukwuxiapptec.com Future research should explore the integration of the synthesis of this compound into continuous flow reactors. vapourtec.com
Automated synthesis platforms, which can perform multi-step reactions with minimal human intervention, could significantly accelerate the exploration of this compound's chemical space. acs.orgyoutube.comnih.gov By developing robust flow chemistry protocols, researchers can safely handle potentially hazardous reagents and intermediates while enabling high-throughput screening of reaction conditions to optimize yield and purity. wuxiapptec.comvapourtec.com This approach would not only make the synthesis more efficient but also facilitate the rapid generation of derivatives for further investigation.
Q & A
Q. What are the recommended synthetic routes for 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions, such as the use of fluorinated alkenes with methoxybenzene derivatives. For example, cesium-based catalysts (e.g., cesium oxoacetate) and photoredox catalysts (e.g., 4CzIPN) in degassed dichloromethane can facilitate stereoselective formation . Post-synthesis purification via column chromatography (SiO₂, pentane) is critical for isolating the compound with >95% purity. Reaction optimization should focus on solvent polarity, catalyst loading (e.g., 5 mol% 4CzIPN), and temperature control to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Essential for confirming the fluorobutene moiety and methoxy group. For instance, chemical shifts near δ 5.5–6.5 ppm in ¹H-NMR indicate alkene protons, while ¹³C-NMR can resolve fluorinated carbons (e.g., CF coupling patterns) .
- GC-MS : Validates molecular weight and purity, particularly for detecting residual solvents or byproducts.
- Elemental Analysis : Verifies stoichiometric ratios of C, H, and F.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile intermediates .
- Waste Disposal : Segregate halogenated waste (e.g., fluorinated byproducts) and consult institutional guidelines for hazardous material disposal .
- Toxicity Mitigation : Given limited toxicity data, treat the compound as a Category 4 acute toxin (oral/dermal/inhalation) and avoid skin contact .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of fluorinated alkene groups in photoredox-catalyzed reactions?
- Methodological Answer : Use time-resolved spectroscopy (e.g., transient absorption) to track radical intermediates formed during photoredox cycles. Computational methods (DFT) can model electron transfer pathways between the fluorobutene moiety and the catalyst (e.g., 4CzIPN). Isotopic labeling (e.g., ¹⁸O or deuterated solvents) may clarify hydrogen abstraction steps .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer :
- Cross-Validation : Compare data from multiple techniques (e.g., HPLC for purity vs. NMR for structural integrity).
- Environmental Controls : Test stability under varying conditions (humidity, light exposure) using accelerated degradation studies.
- Collaborative Verification : Share samples with independent labs to confirm reproducibility, especially for conflicting solubility parameters .
Q. What catalytic strategies enhance the stereoselective functionalization of the fluorobutene group?
- Methodological Answer :
- Transition Metal Catalysts : Pd(0) or Rh(I) complexes can promote asymmetric hydrogenation or cycloaddition. For example, Rh-catalyzed hydrogenation of alkynes to cis-alkenes has been demonstrated for similar fluorinated aromatics .
- Chiral Ligands : Use Binap or Josiphos ligands to control stereochemistry during cross-coupling reactions.
- Kinetic Analysis : Monitor reaction progress via in-situ IR or Raman spectroscopy to optimize enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
